N-methylsulfonylmethanesulfonamide;pyridine
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Overview
Description
N-methylsulfonylmethanesulfonamide;pyridine is a compound that combines the structural features of sulfonamides and pyridine. Sulfonamides are known for their antibacterial properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom in its ring structure. This combination results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylsulfonylmethanesulfonamide;pyridine typically involves the reaction of pyridine with N-methylsulfonylmethanesulfonamide under specific conditions. One common method includes the use of pyridine as a base and a solvent, reacting with N-methylsulfonylmethanesulfonamide in the presence of a catalyst . The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-methylsulfonylmethanesulfonamide;pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-methylsulfonylmethanesulfonamide;pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Mechanism of Action
The mechanism of action of N-methylsulfonylmethanesulfonamide;pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar antibacterial properties.
Pyridine: A basic heterocyclic compound with a wide range of applications in chemistry and industry.
Sulfonamides: A class of compounds known for their antibacterial activity.
Uniqueness
N-methylsulfonylmethanesulfonamide;pyridine is unique due to its combined structural features of sulfonamides and pyridine. This combination results in a compound with enhanced chemical reactivity and potential biological activity compared to its individual components .
Properties
CAS No. |
89913-32-6 |
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Molecular Formula |
C7H12N2O4S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
N-methylsulfonylmethanesulfonamide;pyridine |
InChI |
InChI=1S/C5H5N.C2H7NO4S2/c1-2-4-6-5-3-1;1-8(4,5)3-9(2,6)7/h1-5H;3H,1-2H3 |
InChI Key |
MECXMKHJCBATGF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NS(=O)(=O)C.C1=CC=NC=C1 |
Origin of Product |
United States |
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